molecular formula C7H6N4S B13525227 4-(Pyrimidin-5-yl)thiazol-2-amine

4-(Pyrimidin-5-yl)thiazol-2-amine

Cat. No.: B13525227
M. Wt: 178.22 g/mol
InChI Key: WAGSFKOQXLZKOJ-UHFFFAOYSA-N
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Description

4-(Pyrimidin-5-yl)thiazol-2-amine is a heterocyclic compound that features both a pyrimidine and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrimidin-5-yl)thiazol-2-amine typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. This reaction involves the condensation of α-haloketones with thioamides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow chemistry techniques to enhance reaction efficiency and scalability .

Mechanism of Action

The mechanism of action of 4-(Pyrimidin-5-yl)thiazol-2-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). It acts as an inhibitor of CDK4 and CDK6, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyrimidin-5-yl)thiazol-2-amine is unique due to its specific combination of the pyrimidine and thiazole rings, which confer distinct biological activities. Its ability to inhibit CDK4 and CDK6 with high potency sets it apart from other similar compounds .

Properties

Molecular Formula

C7H6N4S

Molecular Weight

178.22 g/mol

IUPAC Name

4-pyrimidin-5-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C7H6N4S/c8-7-11-6(3-12-7)5-1-9-4-10-2-5/h1-4H,(H2,8,11)

InChI Key

WAGSFKOQXLZKOJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=N1)C2=CSC(=N2)N

Origin of Product

United States

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